3-Bromo-6-methylquinolin-8-amine
CAS No.: 858467-30-8
Cat. No.: VC2568831
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858467-30-8 |
|---|---|
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 237.1 g/mol |
| IUPAC Name | 3-bromo-6-methylquinolin-8-amine |
| Standard InChI | InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3 |
| Standard InChI Key | IOLDALBRIVEDBA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=CN=C2C(=C1)N)Br |
| Canonical SMILES | CC1=CC2=CC(=CN=C2C(=C1)N)Br |
Introduction
3-Bromo-6-methylquinolin-8-amine is a chemical compound with the CAS number 858467-30-8. It belongs to the quinoline class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound is specifically characterized by the presence of a bromine atom at the 3-position, a methyl group at the 6-position, and an amino group at the 8-position of the quinoline ring.
Biological Activities
While specific biological activities of 3-Bromo-6-methylquinolin-8-amine are not extensively reported, compounds within the quinoline class have shown potential in various therapeutic areas:
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Antimicrobial Activity: Quinoline derivatives are known for their efficacy against drug-resistant parasites, such as malaria-causing Plasmodium species .
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Anticancer Activity: Some quinoline-based compounds exhibit cytotoxic effects against cancer cell lines, although detailed studies on 3-Bromo-6-methylquinolin-8-amine are lacking .
Availability and Suppliers
3-Bromo-6-methylquinolin-8-amine is available from various chemical suppliers, with purity levels ranging from 95% to 99%. Suppliers often provide detailed product information, including NMR, HPLC, and LC-MS data .
Future Research Directions
Given the potential therapeutic applications of quinoline derivatives, further research into the biological activities and synthesis optimization of 3-Bromo-6-methylquinolin-8-amine is warranted. This could involve exploring its efficacy against specific disease targets and developing more efficient synthesis protocols.
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